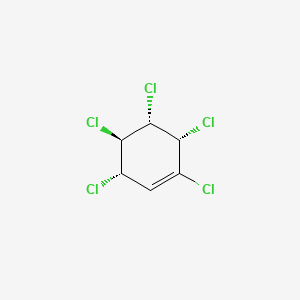
alpha-PCCH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-pentachlorocyclohexane (alpha-PCCH) is a chlorinated hydrocarbon compound. It is one of the isomers of hexachlorocyclohexane, which is a derivative of benzene. Alpha-pentachlorocyclohexane is known for its stability and persistence in the environment, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-pentachlorocyclohexane can be synthesized through the chlorination of cyclohexane. The process involves the addition of chlorine atoms to the cyclohexane ring under controlled conditions. The reaction is typically carried out in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3) to facilitate the chlorination process.
Industrial Production Methods
In industrial settings, the production of alpha-pentachlorocyclohexane involves large-scale chlorination reactors. The reaction conditions are carefully monitored to ensure the selective formation of the alpha isomer. The product is then purified through distillation and crystallization techniques to obtain high-purity alpha-pentachlorocyclohexane.
Chemical Reactions Analysis
Types of Reactions
Alpha-pentachlorocyclohexane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated cyclohexanones and cyclohexanols.
Reduction: Reduction reactions can convert it to less chlorinated cyclohexane derivatives.
Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products
The major products formed from these reactions include various chlorinated cyclohexanones, cyclohexanols, and substituted cyclohexane derivatives.
Scientific Research Applications
Alpha-pentachlorocyclohexane has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of chlorination on the stability and reactivity of hydrocarbons.
Biology: Research on its toxicity and environmental impact helps in understanding the behavior of chlorinated hydrocarbons in biological systems.
Medicine: Studies on its potential effects on human health contribute to the development of safety guidelines for handling chlorinated compounds.
Industry: It is used in the synthesis of other chlorinated compounds and as an intermediate in the production of pesticides and other chemicals.
Mechanism of Action
The mechanism by which alpha-pentachlorocyclohexane exerts its effects involves its interaction with cellular components. It can disrupt cellular membranes and interfere with enzyme functions due to its lipophilic nature. The compound can also induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage.
Comparison with Similar Compounds
Similar Compounds
Gamma-hexachlorocyclohexane (lindane): Another isomer of hexachlorocyclohexane, known for its use as an insecticide.
Beta-hexachlorocyclohexane: Another isomer with different physical and chemical properties.
Delta-hexachlorocyclohexane: Another isomer with distinct biological effects.
Uniqueness
Alpha-pentachlorocyclohexane is unique due to its specific chlorination pattern, which affects its stability, reactivity, and environmental persistence. Its distinct properties make it a valuable compound for studying the effects of chlorination on hydrocarbons and their impact on the environment and biological systems.
Properties
CAS No. |
51795-30-3 |
|---|---|
Molecular Formula |
C6H5Cl5 |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
(3S,4R,5S,6S)-1,3,4,5,6-pentachlorocyclohexene |
InChI |
InChI=1S/C6H5Cl5/c7-2-1-3(8)5(10)6(11)4(2)9/h1-2,4-6H/t2-,4+,5+,6-/m0/s1 |
InChI Key |
MQYAVRUCONBHOR-BFYUJEOXSA-N |
Isomeric SMILES |
C1=C([C@H]([C@H]([C@@H]([C@H]1Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
C1=C(C(C(C(C1Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















